Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
Description
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363382-16-4) is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core. This scaffold is notable for its role in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and anticonvulsants . The bromine atom at position 8 and the ethyl carboxylate group at position 1 confer distinct electronic and steric properties, making it a versatile intermediate for further functionalization. Its synthesis typically involves palladium-catalyzed cross-coupling or halogenation reactions, with commercial suppliers offering purities up to 95% .
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLUCQFAVVCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175197 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-16-4 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-A]pyridine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, with solvents such as DMF or acetonitrile.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,5-A]pyridine ring .
Scientific Research Applications
Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,5-A]pyridine core. The bromine atom and ethyl ester group may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Position and Reactivity: The 8-bromo derivative exhibits lower electrophilicity compared to the 7-bromo analog (CAS: 1363381-07-0) due to reduced ring strain, impacting its utility in Suzuki-Miyaura couplings .
Core Ring System Variations :
- Imidazo[1,2-a]pyridine derivatives (e.g., CAS: 1038393-19-9) demonstrate distinct biological activities, such as anticonvulsant effects, attributed to the fused ring’s altered geometry and electronic distribution .
Functional Group Impact :
- The ethyl carboxylate group at position 1 enhances metabolic stability compared to methyl esters, as seen in methyl 4-(1H-imidazol-1-yl)benzoate (CAS: 139183-89-4) .
Commercial Availability and Pricing
Table 2: Commercial Supplier Data (Selected Examples)
- The 8-bromo derivative is priced lower than its 7-bromo counterpart due to lower demand and synthetic complexity .
Biological Activity
Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate (EBIPC) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EBIPC, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
EBIPC has the molecular formula C10H9BrN2O2 and features a bromine atom at the 8th position and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyridine ring. This unique substitution pattern contributes to its distinct chemical and biological properties.
Synthesis
The synthesis of EBIPC typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions. Key reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired imidazo[1,5-A]pyridine structure.
Antimicrobial Properties
Recent studies have demonstrated that EBIPC exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of EBIPC have shown effectiveness against Gram-positive bacteria, indicating its potential as an antibacterial agent. The specific mechanism by which EBIPC exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
EBIPC has also been evaluated for its anticancer properties. Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines. The compound's mechanism of action in cancer cells is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro assays have revealed significant reductions in cell viability at varying concentrations, highlighting its potential as a lead compound for further development in cancer therapy .
While the exact mechanism of action for EBIPC remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors due to the presence of the imidazo[1,5-A]pyridine core. The bromine atom and ethyl ester group may enhance binding affinity and specificity for these targets, leading to observed biological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of EBIPC derivatives. Studies indicate that modifications at specific positions on the imidazo[1,5-A]pyridine ring can significantly influence biological activity. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Enhances enzyme inhibition |
| 6-position | Increases cytotoxicity against cancer cells |
| 8-position | Critical for antimicrobial activity |
These insights guide further synthetic efforts to improve the efficacy and selectivity of EBIPC derivatives.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of EBIPC were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative tested.
Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of EBIPC on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential compared to control treatments.
Q & A
Q. What are the optimal synthetic routes for Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate, and how can reaction yields be improved?
Methodological Answer: A common approach involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, using DMF as a solvent with potassium carbonate (K₂CO₃) as a base can achieve moderate yields (76% in analogous syntheses) . Optimizing reaction time (e.g., 8–12 hours), temperature (80–100°C), and inert gas purging (e.g., N₂ or Ar) minimizes side reactions. Column chromatography with eluents like 20% ethyl acetate/hexane is effective for purification, achieving >90% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and imidazo-pyridine protons (δ 7.0–8.3 ppm). Coupling constants (e.g., J = 7.2 Hz for aromatic protons) confirm regiochemistry .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles to confirm stereoelectronic effects .
- HRMS : Validates molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .
Q. How should this compound be stored to ensure stability in laboratory settings?
Methodological Answer: Store under inert gas (N₂/Ar) in airtight containers (P233) at 2–8°C (P235) to prevent hydrolysis or oxidation. Avoid exposure to moisture (P232) and temperatures >50°C (P412). Conduct periodic TLC/HPLC analysis to monitor degradation .
Advanced Research Questions
Q. What strategies mitigate competing isomer formation during synthesis?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl esters) to block undesired positions . DFT calculations (e.g., Gaussian) predict transition-state energies, while in situ monitoring via LC-MS identifies intermediates. Adjusting solvent polarity (e.g., THF vs. DMF) can shift equilibrium toward the desired product .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Docking studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) using software like AutoDock.
- Hammett analysis : Correlate substituent effects (σ values) on the imidazo-pyridine core with reaction rates .
- MO calculations (e.g., HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks based on electron density maps .
Q. How do structural modifications (e.g., substituting Br with Cl) alter biological activity?
Methodological Answer: Design SAR studies by synthesizing analogs (e.g., 8-Cl or 8-I derivatives). Test in vitro antifungal/anticancer assays (e.g., MIC against Candida spp. or IC₅₀ in MCF-7 cells). Compare logP (HPLC-measured) and binding affinities (SPR/Biacore) to correlate hydrophobicity and target engagement .
Q. What analytical methods resolve contradictions in reported spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) unambiguously .
- Synchrotron XRD : High-resolution data (R factor <0.05) clarifies bond angles distorted in low-quality crystals .
- Reproducibility protocols : Validate literature data using standardized conditions (e.g., 298 K for NMR) .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Methodological Answer: Expose the compound to stress factors (40°C/75% RH for 4 weeks). Analyze degradants via LC-HRMS/MS to identify hydrolysis products (e.g., free carboxylic acid) or photolytic byproducts. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
